5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
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Description
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
Research has demonstrated that N-Mannich bases of 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Compounds within this category have shown broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Furthermore, these compounds have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer, with some derivatives displaying optimum anti-proliferative activity (L. H. Al-Wahaibi et al., 2021).
Antioxidant Properties
A novel study explored the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, revealing significant reducing potential which could translate into antioxidant activity. This compound was found to exhibit considerable antioxidant activity across several assays, suggesting its potential as a potent antioxidant for further investigations (N. Shehzadi et al., 2018).
Enzyme Inhibition
Another aspect of research on 1,3,4-oxadiazole derivatives focuses on their enzyme inhibition properties. Synthesized compounds have been evaluated against various enzymes, displaying activity that suggests their potential use in developing therapeutic agents targeting specific enzymatic pathways. For instance, derivatives have shown activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicative of their potential in addressing conditions related to enzyme dysfunction (A. Rehman et al., 2013).
Anti-inflammatory and Anti-thrombotic Activities
Additionally, 1,3,4-oxadiazole derivatives have been reported to exhibit anti-inflammatory and anti-thrombotic activities. In-vitro and in-vivo studies have identified certain compounds within this class as potent anti-inflammatory agents, and some have shown significant roles in enhancing clotting time in rat models. Molecular docking studies have further supported these findings, highlighting the compounds' inhibitory potential against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway (Muhammadasim Raza Basra et al., 2019).
Properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-4-8(2)9(5-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKSHOMWRHRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333711 |
Source
|
Record name | 5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
141333-82-6 |
Source
|
Record name | 5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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